physicochemical properties of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
physicochemical properties of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
This guide serves as a foundational technical monograph for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: 2138278-39-2). It is designed to provide researchers with actionable physicochemical data, robust synthesis protocols, and handling guidelines essential for integrating this building block into medicinal chemistry campaigns.
Executive Summary
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural core—a cyclobutane ring substituted at the 1-position with both a sulfonyl chloride and a methoxymethyl group—offers unique stereoelectronic properties. The cyclobutane ring acts as a conformationally restricted bioisostere for gem-dimethyl or cyclopentyl groups, potentially improving metabolic stability and selectivity. The methoxymethyl side chain introduces a polar ether motif, which can enhance the aqueous solubility of lipophilic scaffolds without introducing a hydrogen bond donor.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride |
| CAS Number | 2138278-39-2 |
| Molecular Formula | C₆H₁₁ClO₃S |
| Molecular Weight | 198.67 g/mol |
| SMILES | COCC1(CCC1)S(=O)(=O)Cl |
| InChI Key | GSMCKNFCJDWFLP-UHFFFAOYSA-N |
| Structural Class | Tertiary Cycloalkyl Sulfonyl Chloride |
Structural Insight: The molecule features a quaternary carbon at the 1-position of the cyclobutane ring. This steric crowding protects the sulfonyl group from rapid metabolic degradation in derived sulfonamides but also reduces the rate of nucleophilic attack during synthesis compared to primary sulfonyl chlorides. The cyclobutane ring typically adopts a puckered conformation to minimize torsional strain, which influences the vector orientation of the methoxymethyl and sulfonyl groups.
Physicochemical Profile
The following data aggregates calculated (in silico) and available experimental parameters. Due to the compound's reactivity, experimental values for boiling point are often theoretical (extrapolated) as the compound decomposes before boiling at atmospheric pressure.
| Parameter | Value (Approx.) | Context/Source |
| Physical State | Solid or Viscous Oil | Low-melting solid (dependent on purity); often an oil in crude form. |
| Density | 1.3 ± 0.1 g/cm³ | Predicted based on molar volume. |
| Boiling Point | ~250°C (760 mmHg) | Decomposition likely >100°C. Distillable only under high vacuum. |
| LogP (Calculated) | 1.0 – 1.4 | Moderate lipophilicity; suitable for fragment-based design. |
| TPSA | 42.5 Ų | Topological Polar Surface Area (Sulfonyl + Ether). |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water/alcohols. |
| pKa (Conj. Acid) | ~ -2 (Sulfonic acid) | The parent sulfonic acid is a strong acid. |
Synthesis & Manufacturing Protocols
High-Fidelity Synthesis Route (Grignard-Mediated)
While direct chlorosulfonation is possible for simple alkanes, the strained cyclobutane ring and the ether functionality necessitate a milder approach to prevent ring-opening or ether cleavage. The most robust route involves the formation of a Grignard reagent followed by sulfination and oxidative chlorination.
Reaction Scheme (DOT Visualization):
Caption: Step-wise synthesis via Grignard formation, sulfur dioxide insertion, and oxidative chlorination.
Detailed Protocol
Step 1: Grignard Formation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (N₂).
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Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently to sublime iodine.
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Addition: Dissolve 1-bromo-1-(methoxymethyl)cyclobutane (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg. Initiate reaction with heat gun if necessary (turbidity indicates start).
-
Completion: Add remaining bromide dropwise to maintain gentle reflux. Stir for 1h at 40°C after addition.
Step 2: Sulfination & Chlorination (The "One-Pot" Variation)
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Sulfination: Cool the Grignard solution to -78°C. Bubble dry SO₂ gas (excess) into the mixture for 30 mins. The mixture will thicken (formation of sulfinate salt). Allow to warm to Room Temperature (RT) and purge excess SO₂ with N₂.
-
Chlorination: Cool the mixture to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise or add Sulfuryl Chloride (SO₂Cl₂) dropwise. Note: NCS is milder and preferred to avoid side reactions with the ether.
-
Workup: Quench with ice water. Extract immediately with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove succinimide byproducts if NCS is used.
Reactivity & Stability Profile
Reactivity Matrix
The sulfonyl chloride moiety is a hard electrophile. The presence of the quaternary carbon adjacent to the sulfur atom creates a "neopentyl-like" steric environment, retarding the rate of substitution compared to primary sulfonyl chlorides.
-
Aminolysis (Primary Application): Reacts with primary/secondary amines to form sulfonamides. Requires a base (TEA, DIPEA, or Pyridine) to scavenge HCl.
-
Hydrolysis: Reacts with water to form 1-(methoxymethyl)cyclobutane-1-sulfonic acid. This reaction is autocatalytic as the generated HCl accelerates further hydrolysis.
-
Thermal Stability: Unstable above 100°C. Thermal decomposition releases SO₂, generating the corresponding alkyl chloride.
Mechanistic Pathway: Sulfonamide Formation
Caption: Mechanism of sulfonamide formation via nucleophilic substitution at the sulfur atom.
Handling, Safety & Storage
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][2][3][4]
-
Moisture Sensitive: Reacts violently with water.[3]
Storage Protocol:
-
Temperature: Store at -20°C (Freezer). Long-term storage at RT leads to degradation.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended for secondary sealing.
Emergency Procedures:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
-
Spill: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on large spills.
References
-
Sigma-Aldrich. 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride Product Page. (Accessed 2024).[5] Link
-
PubChem. Compound Summary: 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.[6] National Library of Medicine. Link
-
BenchChem. Protocol for Synthesis of 1-Methylcyclobutane-1-sulfonamide. (General procedure for cyclobutane sulfonyl chlorides). Link
-
Organic Syntheses. Synthesis of Sulfonyl Chlorides via Grignard Reagents. Org. Synth. Coll. Vol. 10, p. 200. (Foundational methodology). Link
-
Yang, Z., et al. Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 2014, 46, 225-229.[7] (Alternative synthesis strategy). Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Cyclobutyl methane sulfonyl chloride | C5H10Cl2O2S | CID 122197699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
